molecular formula C9H16N2S B7792487 3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine

Cat. No.: B7792487
M. Wt: 184.30 g/mol
InChI Key: TWPQNUCUVNAICC-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine ( 1017250-37-1) is a chemical compound with the molecular formula C9H16N2S and a molecular weight of 184.30 g/mol . This amine features a 4-methylthiazole moiety, a privileged structure in medicinal chemistry known for its diverse biological activities . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold found in many therapeutic agents due to its aromatic properties and ability to participate in various chemical reactions . Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer effects, and are key components in several approved drugs and investigational compounds . For instance, thiazole derivatives have been explored as modulators of P-glycoprotein (P-gp) for tackling multidrug resistance in cancer therapy , as well as in the development of new antimicrobial agents . The specific structural features of this compound—comprising a branched alkyl chain and a methyl-substituted thiazole ring—make it a valuable synthon or building block for chemical synthesis and drug discovery efforts . Researchers can utilize this molecule in the design and construction of more complex target compounds, particularly in exploring structure-activity relationships (SAR) for novel bioactive molecules. This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-6(2)4-8(10)9-11-7(3)5-12-9/h5-6,8H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPQNUCUVNAICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Synthesis of 2-Chloro-4-methylthiazole :

    • 4-Methylthiazole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by chlorination using PCl₅ in anhydrous dichloromethane.

    • Yield: 68–72% (reported for analogous thiazole derivatives).

  • Coupling with 3-Methylbutan-1-amine :

    • The chlorinated thiazole undergoes nucleophilic substitution with 3-methylbutan-1-amine in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 60°C for 12 hours.

    • Reaction Equation :

      2-Chloro-4-methylthiazole+3-Methylbutan-1-amineEt₃N, THFThis compound+HCl\text{2-Chloro-4-methylthiazole} + \text{3-Methylbutan-1-amine} \xrightarrow{\text{Et₃N, THF}} \text{this compound} + \text{HCl}
    • Yield: 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights:

  • Solvent polarity significantly affects reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity but may increase side reactions.

  • Elevated temperatures (60–80°C) enhance substitution rates but require careful monitoring to prevent decomposition.

Reductive Amination of Thiazole-Containing Aldehydes

Reductive amination offers a streamlined route by combining carbonyl and amine precursors. Here, 4-methylthiazole-2-carbaldehyde reacts with 3-methylbutan-1-amine under reducing conditions.

Procedure:

  • Formation of Imine Intermediate :

    • Equimolar amounts of 4-methylthiazole-2-carbaldehyde and 3-methylbutan-1-amine are stirred in methanol at room temperature for 2 hours.

    • Key Observation : The imine intermediate is rarely isolated due to instability but confirmed via thin-layer chromatography (TLC).

  • Reduction with Sodium Cyanoborohydride (NaBH₃CN) :

    • NaBH₃CN is added portion-wise to the reaction mixture at 0°C, followed by stirring for 6 hours at 25°C.

    • Reaction Equation :

      4-Methylthiazole-2-carbaldehyde+3-Methylbutan-1-amineNaBH₃CNThis compound\text{4-Methylthiazole-2-carbaldehyde} + \text{3-Methylbutan-1-amine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
    • Yield: 70–75% after neutralization and extraction.

Advantages:

  • Avoids harsh chlorination steps.

  • High functional group tolerance minimizes side products.

Multi-Step Synthesis from Cyclic Amine Precursors

This approach leverages cyclic amine intermediates, such as 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine , which are subsequently functionalized to yield the target compound.

Synthetic Pathway:

  • Preparation of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine :

    • Cyclobutanone is condensed with 4-methylthiazole-2-carbonitrile in the presence of ammonium acetate and acetic acid under reflux.

    • Yield: 50–55% after recrystallization.

  • Ring-Opening Alkylation :

    • The cyclobutane ring is opened via treatment with hydrobromic acid (HBr) in acetic acid, followed by alkylation with 3-methyl-1-bromobutane.

    • Critical Parameters :

      • Temperature: 80°C

      • Reaction Time: 8 hours

    • Yield: 40–45% after purification.

Challenges:

  • Low yields in ring-opening steps due to competing polymerization.

  • Requires rigorous purification to isolate the linear amine product.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Hantzsch Synthesis2-Chloro-4-methylthiazole, Et₃N55–60%High regioselectivityToxic chlorinated byproducts
Reductive AminationNaBH₃CN, MeOH70–75%Mild conditions, high yieldRequires aldehyde precursor
Cyclic Amine FunctionalizationHBr, 3-methyl-1-bromobutane40–45%Utilizes stable intermediatesMulti-step, low overall yield

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, thiazole-H), 3.15 (t, 2H, NCH₂), 2.45 (s, 3H, CH₃-thiazole), 1.55–1.30 (m, 3H, CH(CH₃)₂).

    • ¹³C NMR : 167.2 (C=N), 142.1 (C-S), 45.8 (NCH₂), 25.1 (CH(CH₃)₂).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 199.1 [M+H]⁺, consistent with the molecular formula C₉H₁₆N₂S.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity: >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the 4-methyl-1,3-thiazol-2-yl group attached to a branched aliphatic amine. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Overview of Thiazole-Containing Amines
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine C₉H₁₅N₂S 183.3 4-methylthiazole, branched butan-1-amine Drug intermediate, coordination chemistry
1-(4-Methyl-1,3-thiazol-2-yl)piperazine hydrochloride C₈H₁₄ClN₃S 269.16 Piperazine ring, 4-methylthiazole Pharmaceutical synthesis
Methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine C₆H₁₀N₂S 142.22 2-methylthiazole, shorter aliphatic chain Lab reagent, small-molecule studies
7-(1,4-diazepan-1-yl)-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₈H₂₀N₆OS 384.45 Fused pyrido-pyrimidinone core, diazepane Patent-linked pharmaceutical candidate

Physicochemical Properties

  • Solubility and Stability : The branched amine chain in the target compound likely enhances lipophilicity compared to shorter-chain analogs like methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine . Piperazine derivatives (e.g., 1-(4-methyl-1,3-thiazol-2-yl)piperazine hydrochloride) exhibit higher polarity due to the nitrogen-rich ring, improving aqueous solubility .
  • Coordination Chemistry: The 4-methylthiazole group in the target compound and its analogs can act as a ligand.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodology : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media, fixed incubation times). Include positive controls (e.g., acyclovir for antiviral assays in ) and validate results via dose-response curves (IC50 calculations). Use ANOVA to assess inter-experimental variability .

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